Sulfo-Cyanine3 NHS ester

Übersicht

Beschreibung

Sulfo-Cyanine3 NHS ester is a water-soluble, amino-reactive dye that efficiently labels proteins and peptides in purely aqueous solution without needing an organic co-solvent . It is ideal for proteins with low solubility and proteins prone to denaturation . This is the sulfonated, hydrophilic, and water-soluble dye .

Synthesis Analysis

The synthesis of Sulfo-Cyanine3 NHS ester involves the use of chemical groups that react with primary amines . Primary amines exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . These primary amines are positively charged at physiologic pH; therefore, they occur predominantly on the outside surfaces of native protein tertiary structures where they are readily accessible to conjugation reagents introduced into the aqueous medium .Molecular Structure Analysis

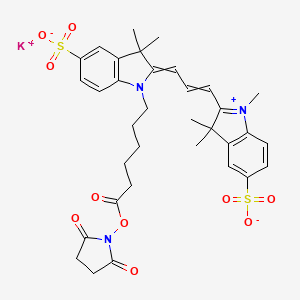

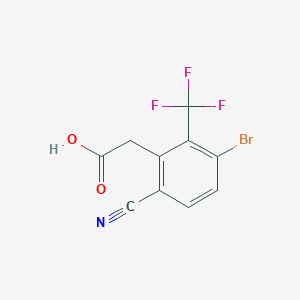

The molecular formula of Sulfo-Cyanine3 NHS ester is C34H38N3KO10S2 . The IUPAC name is 3H-Indolium, 2-[3-(1,3-dihydro-1,3,3-trimethyl-5-sulfo-2H-indol-2-ylidene)-1-propen-1-yl]-1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-3,3-dimethyl-5-sulfo-, inner salt, sodium salt .Chemical Reactions Analysis

Sulfo-Cyanine3 NHS ester reacts with primary amines to form a stable amide bond . The reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .Physical And Chemical Properties Analysis

Sulfo-Cyanine3 NHS ester appears as dark red crystals . It is soluble in water (0.62 M = 47 g/L), and in polar organic solvents like DMF and DMSO . The excitation/absorption maximum is at 548 nm, and the emission maximum is at 563 nm .Wissenschaftliche Forschungsanwendungen

1. Protein Analysis and Detection

Sulfo-Cyanine3 NHS ester has been utilized in protein analysis due to its high sensitivity. It is effective in protein derivatization, enhancing detection sensitivity in protein analysis. This application is particularly useful in detecting low abundance proteins, especially in quantitative analysis (Qiao et al., 2009).

2. Mucoadhesiveness Studies

This compound has been studied for its mucoadhesive properties in polymer conjugates. It exhibits high mucoadhesive properties due to the formation of covalent bonds with mucus, making it valuable in pharmaceutical and biomedical applications (Leichner et al., 2019).

3. Spectrophotometric Analysis

Sulfo-Cyanine3 NHS ester is important in spectrophotometric analysis. Its use facilitates the determination of concentration and purity of active esters in solutions, essential for optimizing the use of these active esters in various applications (Presentini, 2017).

4. Fluorescent Protein Labeling

It is used in synthesizing reactive long-wavelength fluorescence labels, facilitating the covalent attachment to proteins and other amino group-containing materials. This application is significant in flow cytometry and microscopy (Oswald et al., 1999).

5. Cross-linking in Protein Studies

Sulfo-Cyanine3 NHS ester is instrumental in protein cross-linking studies. It enables the study of protein-to-protein interactions and protein structure through chemical cross-linking combined with mass spectrometry (Alegria-Schaffer, 2014).

6. Chemiluminescence in Sensing Applications

This compound is explored in electrogenerated chemiluminescence systems, providing rapid, specific, and low-cost solutions for environmental analysis, clinical diagnostics, and food safety. Its application in these areas demonstrates the compound's versatility and significance in analytical chemistry (Saqib et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Sulfo-Cyanine3 NHS ester is a promising tool for labeling proteins and peptides in research and clinical applications . Its water solubility and ability to react efficiently with primary amines make it ideal for labeling proteins with low solubility and those prone to denaturation . As research progresses, we can expect to see more applications and improvements in the use of this compound.

Eigenschaften

IUPAC Name |

potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N3O10S2.K/c1-33(2)24-20-22(48(41,42)43)13-15-26(24)35(5)28(33)10-9-11-29-34(3,4)25-21-23(49(44,45)46)14-16-27(25)36(29)19-8-6-7-12-32(40)47-37-30(38)17-18-31(37)39;/h9-11,13-16,20-21H,6-8,12,17-19H2,1-5H3,(H-,41,42,43,44,45,46);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWGQSGULWNMHO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38KN3O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfo-Cyanine3 NHS ester | |

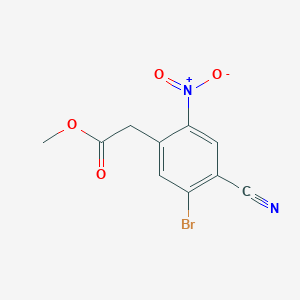

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1486324.png)

![Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1486332.png)

![2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B1486333.png)